4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
Description
Properties
IUPAC Name |
4-methyl-2-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-6-13-11-7-9(2)4-5-10(11)8-12/h1,4-5,7-8H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKZJJLBSFQGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Ambient-Temperature Reaction in DMF
Procedure :
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Reagents : 2-Hydroxy-4-methylbenzaldehyde (1 equiv), propargyl bromide (1.5–2 equiv), K₂CO₃ (3–4 equiv).
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Solvent : N,N-Dimethylformamide (DMF).
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Conditions : Stir at 20–25°C for 2–3 hours.
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Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane).
Key Findings :
-
Advantages : High efficiency, minimal byproducts.
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Mechanism : K₂CO₃ deprotonates the phenol, enabling nucleophilic attack on propargyl bromide.
| Component | Quantity (mmol) | Role |
|---|---|---|
| 2-Hydroxy-4-methylbenzaldehyde | 5 | Substrate |
| Propargyl bromide | 7.5 | Alkylating agent |
| K₂CO₃ | 6 | Base |
| DMF | 20 mL | Solvent |
Method B: Reflux in Acetone
Procedure :
-
Reagents : 2-Hydroxy-4-methylbenzaldehyde (1 equiv), propargyl bromide (1.2–1.5 equiv), K₂CO₃ (3.5–4 equiv).
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Solvent : Acetone.
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Conditions : Reflux at 80°C for 16–24 hours.
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Workup : Cool, filter, and recrystallize from methanol.
Key Findings :
-
Advantages : Compatible with less reactive substrates.
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Limitations : Extended reaction time increases energy costs.
| Component | Quantity (mmol) | Role |
|---|---|---|
| 2-Hydroxy-4-methylbenzaldehyde | 0.694 | Substrate |
| Propargyl bromide | 0.83–1.03 | Alkylating agent |
| K₂CO₃ | 2.44 | Base |
| Acetone | 3 mL | Solvent |
Method C: High-Temperature Reaction in NMP
Procedure :
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Reagents : 2-Hydroxy-4-methylbenzaldehyde (1 equiv), propargyl bromide (3 equiv), K₂CO₃ (4 equiv).
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Solvent : N-Methyl-2-pyrrolidone (NMP).
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Conditions : Heat at 473K (200°C) for 2 hours.
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Workup : Extract with benzene, wash with NaOH and Na₂CO₃, dry over Na₂SO₄.
Key Findings :
-
Mechanism : High temperature accelerates nucleophilic substitution but risks decomposition.
| Component | Quantity (mmol) | Role |
|---|---|---|
| 2-Hydroxy-4-methylbenzaldehyde | 10 | Substrate |
| Propargyl bromide | 30 | Alkylating agent |
| K₂CO₃ | 40 | Base |
| NMP | 20 mL | Solvent |
Critical Analysis of Methods
Yield Comparison
| Method | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| A | DMF | 25°C | 2–3 | 74–91 |
| B | Acetone | 80°C | 16–24 | 73–87 |
| C | NMP | 200°C | 2 | 60 |
Insights :
-
Method A (DMF, ambient) achieves the highest yields due to optimal solvent polarity and minimal side reactions.
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Method B (acetone, reflux) balances yield and scalability for industrial applications.
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Method C (NMP, high temp) is less efficient but useful for sterically hindered substrates.
Challenges and Solutions
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Steric Hindrance : The methyl group at C4 may slow reaction kinetics.
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Solution : Use polar solvents (DMF) to stabilize transition states.
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Byproduct Formation : Over-alkylation or dimerization of propargyl bromide.
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Solution : Limit propargyl bromide to 1.5 equiv and monitor via TLC.
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Purification : Crystallization from methanol or hexane improves purity.
Applications of 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
This compound serves as a precursor in:
Chemical Reactions Analysis
Multicomponent Biginelli Reaction
This aldehyde participates in Biginelli reactions to synthesize dihydropyrimidinones (DHPMs), key scaffolds in medicinal chemistry:
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Components : Ethyl acetoacetate, urea/thiourea, and catalytic NaHSO₄ in acetic acid .
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Conditions : Room temperature (48 h) followed by reflux (4 h) .
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Example Product : DHPM derivatives with acetylcholinesterase inhibition activity (IC₅₀ values: 0.5–5.2 μM) .
| Entry | Catalyst | Temperature | Time | Yield | Biological Activity |
|---|---|---|---|---|---|
| 1 | NaHSO₄ | RT → Reflux | 52 h | 60–75% | AChE inhibition: 46.95% at 10 μM |
| 2 | HCl | Reflux | 24 h | 55–68% | Antioxidant: 1.75 TE |
Click Chemistry (CuAAC)
The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC):
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Conditions : CuI (10 mol%), TBTA ligand, sodium ascorbate, in THF/H₂O (rt, 12 h) .
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Application : Conjugation with azide-functionalized peptides or resorcinarenes for drug delivery systems .
| Azide Partner | Product | Yield | Application |
|---|---|---|---|
| Peptide-azide | Triazole-linked conjugate | 85–90% | Targeted therapeutics |
| Resorcinarene-azide | Macrocyclic fluorescent probes | 78% | Supramolecular sensing |
Nucleophilic Aldol Condensation
The aldehyde group facilitates condensations with active methylene compounds:
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Example : Reaction with dimedone or acetylacetone under acidic conditions to form α,β-unsaturated ketones .
Oxidative Coupling Reactions
The propargyl group undergoes oxidative dimerization or cyclization:
| Oxidizing Agent | Product | Yield | Reference |
|---|---|---|---|
| TBHP/CuI | Benzodioxepinone derivatives | 65–78% |
Reductive Amination
The aldehyde reacts with primary amines to form Schiff bases:
Crystallographic and Stability Data
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is extensively used as an intermediate in the synthesis of fine chemicals. Its reactive alkyne functionality enables the formation of complex molecules, making it valuable in medicinal chemistry and materials science. For instance, it has been utilized in the synthesis of novel phenylamino quinazolinone derivatives, which exhibit anti-tyrosinase activity, indicating potential therapeutic applications .
Case Study: Synthesis of Quinazolinone Derivatives
A recent study synthesized a series of compounds using this compound as a key intermediate. The derivatives demonstrated significant biological activity, with some exhibiting high inhibitory effects on tyrosinase, an enzyme involved in melanin production . The synthesis process involved multiple steps including reaction with isatoic anhydride and subsequent transformations.
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| 9a | 80–85 | High anti-tyrosinase |
| 9r | 75 | Moderate anti-tyrosinase |
Development of Fluorescent Probes
Biological Imaging:
The compound is also employed in the development of fluorescent probes that are essential for biological imaging and diagnostics. These probes enhance visibility and specificity in various research applications, particularly in cellular imaging where precise localization of biomolecules is crucial.
Case Study: Fluorescent Probes for Cellular Imaging
In a study focusing on the synthesis of fluorescent probes using this compound, researchers demonstrated its effectiveness in labeling specific proteins within cells. The probes exhibited strong fluorescence under UV light, allowing for detailed imaging of cellular structures .
Polymer Chemistry
Modification of Polymer Properties:
In polymer chemistry, this compound is utilized to modify the properties of polymers, leading to enhanced performance materials. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.
Case Study: Thiol-Yne Resins
Research investigating photocurable thiol-yne resins highlighted the role of this compound in creating resins with improved mechanical properties suitable for biomedical applications . The study found that the addition of this compound resulted in resins that could be cured under UV light while maintaining flexibility and toughness.
| Property | Before Modification | After Modification |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Elongation at Break (%) | 5 | 15 |
Chemical Probes
Synthesis of Chemical Probes:
The compound serves as a trifunctional building block for synthesizing chemical probes used in various biochemical assays. Its ability to form stable linkages with other functional groups makes it ideal for creating probes that can selectively bind to target molecules.
Case Study: Synthesis of Benzophenone Probes
A study reported the synthesis of benzophenone-based chemical probes using this compound. These probes were designed for light activation and demonstrated effective binding capabilities to target proteins involved in cancer progression .
Mechanism of Action
The mechanism by which 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde exerts its effects involves its ability to undergo various chemical reactions. The aldehyde group can form covalent bonds with biological targets, potentially modifying their activity. The propargyloxy group allows for further functionalization, enabling the compound to interact with different molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-methyl-2-(prop-2-yn-1-yloxy)benzaldehyde are compared below with analogous benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Position and Electronic Effects
| Compound Name | Substituents (Position) | Key Structural Features |
|---|---|---|
| This compound | Methyl (4), Propargyloxy (2) | Ortho-propargyloxy group induces steric hindrance; methyl enhances electron density. |
| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Propargyloxy (4) | Para-substitution minimizes steric effects, favoring nucleophilic reactions at C1. |
| 3-(Prop-2-yn-1-yloxy)benzaldehyde | Propargyloxy (3) | Meta-substitution alters electronic distribution, reducing conjugation with aldehyde. |
| 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde | Methoxy (4), Propargyloxy (3) | Methoxy group increases electron density; meta-propargyloxy limits steric interference. |
Key Observations :
- Steric Effects : The ortho-propargyloxy group in the target compound may hinder reactions requiring planar transition states (e.g., Schiff base formation) compared to para-substituted analogs .
- Electronic Effects : The electron-donating methyl group in the target compound stabilizes intermediates in cyclization reactions, whereas methoxy or ethoxy substituents in analogs (e.g., 4-methoxy-3-propargyloxy derivatives) provide stronger resonance effects .
Biological Activity
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde, also known as 4-(prop-2-yn-1-yloxy)benzaldehyde, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a benzaldehyde moiety substituted with a propargyl ether. Its molecular structure can be represented as follows:
Antioxidant and Neuroprotective Activity
Recent studies have highlighted the antioxidant and neuroprotective properties of derivatives containing the prop-2-yn-1-yloxy group. A significant study evaluated compounds derived from 4-(prop-2-yn-1-yloxy)benzaldehyde, revealing that certain derivatives exhibited considerable antioxidant activity (1.75 TE) and effectively blocked calcium channels (46.95% inhibition at 10 µM) . Notably, these compounds demonstrated a neuroprotective effect against oxidative stress induced by hydrogen peroxide, with neuroprotection percentages reaching up to 39% at 10 µM concentration .
Table 1: Neuroprotective Effects of Selected Compounds
| Compound | Neuroprotection (%) | Calcium Channel Blockade (%) | Concentration (µM) |
|---|---|---|---|
| 3a | 38 | 46.95 | 10 |
| 3j | 39 | Not specified | 10 |
Antibacterial Activity
In addition to neuroprotection, derivatives of this compound have shown antibacterial activity . A study indicated that several compounds exhibited broad-spectrum antibacterial effects against gram-positive bacteria, including strains such as Staphylococcus aureus and MRSA . The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for standard antibiotics, suggesting their potential as effective antibacterial agents.
Table 2: Antibacterial Efficacy of Compounds
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 44 |
| Compound B | MRSA | 11 |
| Compound C | Bacillus subtilis | 180 |
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies using the SH-SY5Y neuronal cell line demonstrated that compounds derived from this compound could protect against oxidative stress without exhibiting cytotoxic effects at concentrations up to 10 µM . This indicates a favorable safety profile for potential therapeutic applications in neurodegenerative diseases.
- Antibacterial Studies : Another study outlined the synthesis of various derivatives, some of which displayed significant antibacterial properties against multiple strains of gram-positive bacteria. The effectiveness was attributed to the structural characteristics imparted by the prop-2-yn-1-yloxy substitution .
- Mechanistic Insights : Investigations into the mechanism of action have suggested that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes critical for bacterial survival .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation of 2-hydroxy-4-methylbenzaldehyde with propargyl bromide in the presence of a base (e.g., K₂CO₃ or NaHCO₃) and a polar aprotic solvent like acetone or DMF. For optimization, parameters such as reaction temperature (60–80°C), stoichiometry (1:1 molar ratio of aldehyde to propargyl bromide), and catalyst (e.g., KI for enhanced reactivity) should be systematically varied. Purification via column chromatography (chloroform/hexane) or recrystallization (hexane) is typically employed .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aldehyde proton at ~10 ppm, propargyloxy –CH₂– at δ 4.7–4.9 ppm) and confirms substitution patterns.
- IR Spectroscopy : Detects aldehyde C=O stretching (~1700 cm⁻¹) and propargyl C≡C stretching (~2100 cm⁻¹).
- Elemental Analysis : Validates molecular formula (C₁₁H₁₀O₂). Single-crystal X-ray diffraction is recommended for definitive stereochemical confirmation .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Eye/Skin Protection : Use gloves and goggles; immediate flushing with water for 15+ minutes upon contact .
- Ventilation : Work in a fume hood due to potential respiratory irritation from aldehyde vapors.
- Toxicity Assessment : While specific toxicological data may be limited, assume acute toxicity based on structural analogs (e.g., 4-hydroxybenzaldehyde derivatives) and follow institutional protocols for waste disposal .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the supramolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray analysis reveals intermolecular interactions such as:
- C–H⋯O Hydrogen Bonds : Between aldehyde carbonyl and propargyl groups (distance ~2.8–3.3 Å).
- π–π Stacking : Aromatic rings form ladder-like structures with centroid distances of ~3.3–3.5 Å.
- Crystallographic Parameters : Use software like SHELX for refinement; report R factors (<0.05) and thermal displacement parameters to validate data quality .
Q. What computational methods predict the reactivity of the aldehyde and propargyloxy groups?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the aldehyde group.
- Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity in nucleophilic additions (e.g., amine condensations).
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., DMF vs. acetone) .
Q. How can researchers resolve contradictions in reported yields for propargylation reactions of similar benzaldehydes?
- Methodological Answer :
- Comparative Analysis : Vary solvent polarity (DMF vs. acetone), base strength (K₂CO₃ vs. NaHCO₃), and reaction time (6–24 hrs).
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylation or decomposition).
- Statistical Design : Apply a Taguchi or factorial design to isolate critical variables .
Q. What strategies enable the use of this compound in synthesizing macrocyclic or supramolecular architectures?
- Methodological Answer :
- Condensation Reactions : React with polyamines (e.g., ethylenediamine) in [2+2] or [3+3] stoichiometry under dilute conditions to favor cyclization.
- Template Effects : Use metal ions (e.g., Zn²⁺) to pre-organize aldehyde and amine groups.
- Kinetic Control : Employ low temperatures (-20°C) to stabilize intermediates and suppress polymerization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
